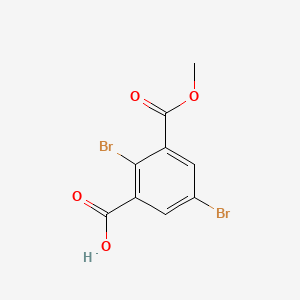
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxycarbonyl group is attached at the 3rd position
Méthodes De Préparation
The synthesis of 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of methyl benzoate to introduce bromine atoms at the desired positions. This is followed by esterification and subsequent hydrolysis to yield the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material can be effective, involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Des Réactions Chimiques
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like sodium iodide in acetone.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidizing agents can convert the methoxycarbonyl group into other functional groups. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. .
Applications De Recherche Scientifique
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The pathways involved can vary, but often include interactions with cellular signaling mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
2,5-Dibromo-3-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
2,5-Dibromobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxycarbonyl group, which alters its reactivity and applications.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but with a chlorine atom, used in the synthesis of SGLT2 inhibitors for diabetes therapy
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H6Br2O4 |
|---|---|
Poids moléculaire |
337.95 g/mol |
Nom IUPAC |
2,5-dibromo-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6Br2O4/c1-15-9(14)6-3-4(10)2-5(7(6)11)8(12)13/h2-3H,1H3,(H,12,13) |
Clé InChI |
ZESDMBXLAMGLFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
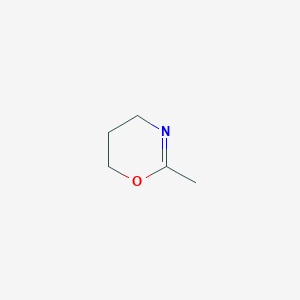

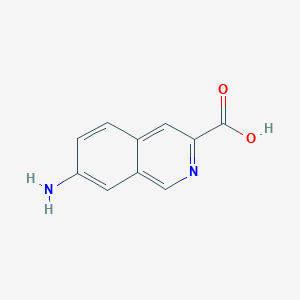
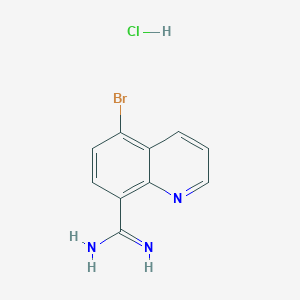
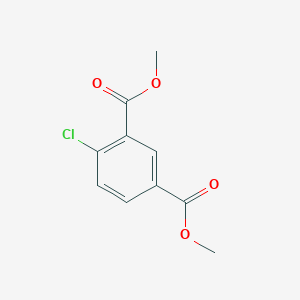
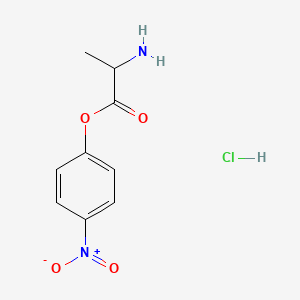
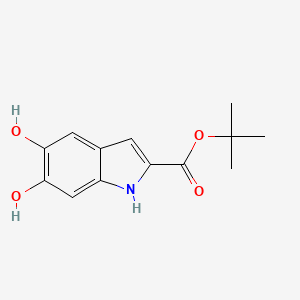

![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)

![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

